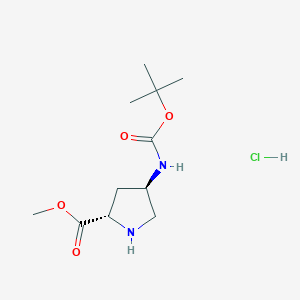![molecular formula C10H11N3S2 B1520724 2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline CAS No. 1178072-62-2](/img/structure/B1520724.png)
2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline
Übersicht
Beschreibung
“2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline” is a chemical compound that contains a thiadiazole ring. This compound is related to 5-Methyl-1,3,4-thiadiazol-2-ol and 5-Methyl-1,3,4-thiadiazole-2-thiol , which are known heterocyclic building blocks .
Synthesis Analysis
The synthesis of related compounds involves reactions of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents . For instance, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Molecular Structure Analysis
The molecular structure of related compounds reveals that they are built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, the opening of the 1,2,3-thiadiazole ring under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide has led to the corresponding 4-methylsulfanylethynylfuran derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Methyl-1,3,4-thiadiazol-2-ol and 5-Methyl-1,3,4-thiadiazole-2-thiol have been reported. For instance, 5-Methyl-1,3,4-thiadiazol-2-ol has a molecular weight of 116.14 , and 5-Methyl-1,3,4-thiadiazol-2-thiol has a molecular weight of 132.21 .Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Activity
Research has shown that derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, similar in structure to the compound , possess significant antidepressant and anxiolytic properties. These compounds have been compared with reference drugs such as Imipramine and Diazepam for their efficiency in affecting the central nervous system (CNS). The study highlights the potential of these compounds in pharmacological profiles with minimal undesired effects like sedation and amnesia (Clerici et al., 2001).
Antihypertensive α-Blocking Agents
Another application involves the synthesis and reactions of thiadiazolyl derivatives as antihypertensive α-blocking agents. The pharmacological screening of these compounds showed promising antihypertensive activity with low toxicity, indicating their potential in developing new therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).
Tumor-Associated Isozyme Inhibition
A study on halogenated sulfonamides, including derivatives with thiadiazole structures, investigated their role as inhibitors of tumor-associated carbonic anhydrase IX isozyme. These compounds showed distinct inhibition profiles and potent inhibitory effects, suggesting their utility in designing more potent and selective antitumor agents (Ilies et al., 2003).
Antitubercular Agents
Derivatives of 1,3,4-thiadiazoles have been identified as a new class of antituberculosis agents. These compounds exhibit outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values indicating a highly selective antimycobacterial effect and low toxicity. This research offers a promising direction for developing new treatments against tuberculosis (Karabanovich et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis of thiadiazole derivatives has also been explored for their antimicrobial and antifungal activities. Studies have demonstrated the potential of these compounds in targeting a range of bacterial and fungal pathogens, indicating their applicability in addressing infections and diseases caused by these microorganisms (Wardkhan et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-6-5-8(3-4-9(6)11)15-10-13-12-7(2)14-10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUYJANOKTWTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NN=C(S2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



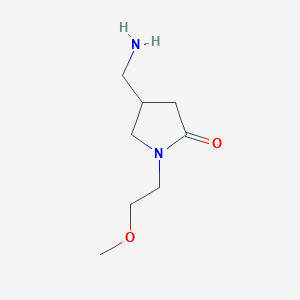
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

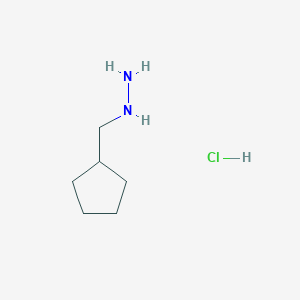
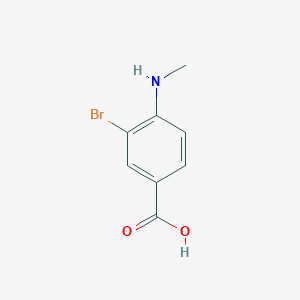
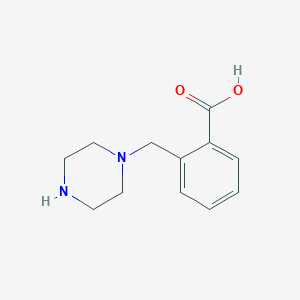

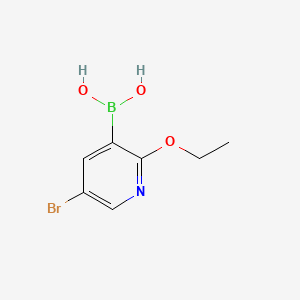
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)



